molecular formula C10H17NO4 B13012408 tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B13012408
M. Wt: 215.25 g/mol
InChI Key: GQTQAVRMYQJYNG-GCJDJSOWSA-N
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Description

tert-Butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

tert-Butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used in studies to understand the interaction of bicyclic compounds with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a different functional group arrangement.

    tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate:

Uniqueness

tert-Butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group in a bicyclic structure. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3/t6-,7-,8?/m1/s1

InChI Key

GQTQAVRMYQJYNG-GCJDJSOWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C([C@H]1CO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)O

Origin of Product

United States

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